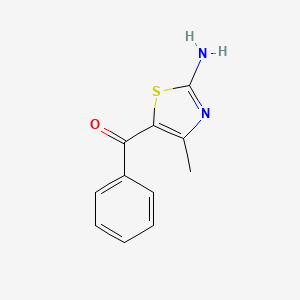

N-tert-butyl-3-methylisonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-tert-butyl-3-methylisonicotinamide” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 .

Synthesis Analysis

The synthesis of N-tert-butyl amides, such as this compound, can be achieved via the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 .Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.018±0.06 g/cm3 and a predicted boiling point of 333.4±30.0 °C .Scientific Research Applications

Chemical Synthesis and Modification

- Synthesis and Insecticidal Activity : N-tert-butyl-N,N'-diacylhydrazines, closely related to N-tert-butyl-3-methylisonicotinamide, are identified as nonsteroidal ecdysone agonists and have been used as environmentally benign pest regulators. Derivatives of these compounds, including those with 1,2,3-thiadiazoles, have shown effective insecticidal activities, suggesting potential applications in pest control and agricultural sciences (Wang et al., 2011).

Photoreactivity and Chemical Behavior

- Photochemical Behavior : The photochemical behavior of the N-tert-butyl-3-methylanthranilium ion, which shares structural similarities with this compound, has been studied to understand the behavior of intermediate nitrenium ions. This research provides insights into the chemical reactivity of similar compounds under photochemical conditions (Anderson et al., 1993).

Biochemistry and Metabolism

- Metabolic Studies in Insects and Mice : Research on the metabolism of compounds structurally related to this compound, like m-tert.-butylphenyl N-methylcarbamate, in insects and mice provides insights into the biochemical processing and potential toxicological aspects of similar compounds. These studies highlight the hydroxylation of tert-butyl and N-methyl groups in various species (Douch & Smith, 1971).

Synthetic Methodology

- Methylation Techniques in Pharmaceutical Research : The synthesis methods involving di-tert-butyl peroxide, a compound related to this compound, offer insights into methylation processes adjacent to nitrogen or aryl rings. These methods are significant in pharmaceutical research for optimizing small-molecule properties (Vasilopoulos et al., 2021).

Applications in NMR and Structural Analysis

- NMR Tag for High-Molecular-Weight Systems : The use of tert-butyl derivatives, like O-tert-Butyltyrosine, in NMR spectroscopy for high-molecular-weight systems can be informative for understanding the structural analysis and dynamics of similar tert-butyl compounds (Chen et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for “N-tert-butyl-3-methylisonicotinamide” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Properties

IUPAC Name |

N-tert-butyl-3-methylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-7-12-6-5-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXQKQDHALOBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)

![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)

![5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2842902.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)

![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2842912.png)